molecular formula Al2Pt3 B14621646 CID 78070479

CID 78070479

Cat. No.: B14621646
M. Wt: 639.2 g/mol
InChI Key: UXDBBQSENIBEBL-UHFFFAOYSA-N
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Description

None of the sources (–20) include experimental data, structural details, or pharmacological properties specific to this PubChem Identifier. This gap limits a direct analysis of CID 78070479. However, the evidence provides methodologies and frameworks for comparing compounds with similar structural or functional attributes. For instance, and –20 discuss binding affinities, synthesis pathways, and physicochemical properties of analogous compounds, which can guide a hypothetical comparison framework.

Properties

Molecular Formula

Al2Pt3

Molecular Weight

639.2 g/mol

InChI

InChI=1S/2Al.3Pt

InChI Key

UXDBBQSENIBEBL-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Pt].[Pt].[Pt]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78070479 involves specific reaction conditions and routes. One common method includes the use of methanol as a solvent and trifluoroacetic acid as a catalyst to carry out an esterification reaction . Industrial production methods may vary, but they often involve similar steps to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 78070479 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental fluorine and vanadium compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78070479 has a wide range of applications in scientific research. It is used in chemistry for its reactivity and in biology for its potential therapeutic applications . In medicine, it is explored for its effects on specific molecular targets, and in industry, it is utilized for its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 78070479 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and influencing various biochemical processes . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach based on analogous compounds:

Binding Affinity Analysis

lists binding affinities (kcal/mol) of Andrographis paniculata-derived compounds against the 2AZ5 receptor. For example:

Compound Name CID Binding Affinity (kcal/mol)
Andrographidine C 5318484 -8.6
Bisandrographolide A 12000062 -8.6
Neoandrographolide 9848024 -8.5

If CID 78070479 belongs to a similar class (e.g., diterpenoids), its binding affinity could be benchmarked against these values. Stronger affinities (more negative values) indicate higher receptor-ligand stability .

Structural and Functional Similarity

–20 use PubChem’s similarity scoring (0–1 scale) to categorize analogs. For example:

Compound (CID) Similarity Score Molecular Formula Key Properties
57892468 0.71 C17H15NO2 CYP1A2 inhibitor, BBB permeable
72863 0.55 C7H5BrO2 Solubility: 0.687 mg/mL

A similarity score >0.5 suggests shared pharmacophores or functional groups. If this compound has a score in this range, it may share therapeutic targets or metabolic pathways with these compounds .

Limitations and Recommendations

The absence of this compound in the provided evidence necessitates caution. Future studies should:

  • Retrieve its structural data via PubChem PUG-REST tools (as in ) .
  • Conduct in silico docking (e.g., AutoDock Vina, per ) to predict binding modes.
  • Compare synthetic pathways using green chemistry metrics (e.g., catalyst reuse, solvent selection) .

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